molecular formula C8H7IN2O B3220111 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190323-03-5

3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3220111
CAS No.: 1190323-03-5
M. Wt: 274.06 g/mol
InChI Key: NHARPICPWQFKHE-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 6-position on the pyrrolo[3,2-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of a suitable pyrrolopyridine precursor. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and methylation processes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
  • 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The position of the iodine and methoxy groups can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHARPICPWQFKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN2)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine

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